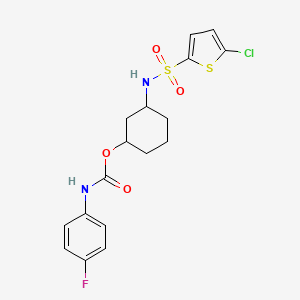
3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate” is a chemical substance with the molecular formula C17H18ClFN2O4S2 and a molecular weight of 432.911. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, carbamates, in general, are known to be synthesized through the reaction of alcohols with isocyanates2. The exact synthesis process for this compound might involve specific precursors and conditions that are not readily available in the literature.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H18ClFN2O4S21. However, the specific arrangement of these atoms in space, known as the compound’s conformation, is not provided in the available resources.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not readily available in the literature. However, carbamates in general are known to undergo a variety of reactions, including hydrolysis and reactions with amines2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources. However, based on its molecular formula, we know that it has a molecular weight of 432.911.Scientific Research Applications
Synthesis and Antimicrobial Activity
A key area of application involves the synthesis of sulfonamides and carbamates to explore their antimicrobial potency. For instance, Janakiramudu et al. (2017) synthesized a series of new sulfonamides and carbamates, showcasing their antimicrobial activity against bacteria and fungi. The study highlighted the potential of these compounds as potent antifungal agents, with certain derivatives exhibiting promising activity in minimal inhibitory concentration (MIC) tests (Janakiramudu et al., 2017).
Enzyme Inhibition and Therapeutic Potential
Research on sulfonamide derivatives has also extended to their role as enzyme inhibitors with therapeutic potential. For example, Noreen et al. (2017) reported the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions, which showed significant urease inhibition activity. This study underscores the potential of sulfonamide derivatives in developing new therapeutic agents (Noreen et al., 2017).
Material Science Applications
In the realm of material science, sulfonamide and carbamate derivatives have been explored for their utility in electrochemical applications. Ferraris et al. (1998) evaluated the performance of poly 3-(phenylthiophene) derivatives, including those with sulfonamide groups, as active materials for electrochemical capacitors. These materials demonstrated promising energy and power densities, showcasing the potential of sulfonamide derivatives in high-performance energy storage devices (Ferraris et al., 1998).
Antitumor and Anticonvulsant Activities
Further, the exploration of sulfonamide derivatives in medicinal chemistry has led to the discovery of compounds with antitumor and anticonvulsant activities. Barnish et al. (1981) described the anticonvulsant activities of thiophene-2-sulfonamides, highlighting their cerebrovasodilatation effects and selective inhibition of enzymes, which could be leveraged in developing new therapeutic agents for neurological conditions (Barnish et al., 1981).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.
Future Directions
The future directions for research on this compound are not specified in the available resources. However, given its structural complexity, it could be of interest in various fields, including medicinal chemistry and materials science.
Please note that this analysis is based on the limited information available and may not fully capture all aspects of this compound. For a more comprehensive understanding, further research and analysis would be required.
properties
IUPAC Name |
[3-[(5-chlorothiophen-2-yl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S2/c18-15-8-9-16(26-15)27(23,24)21-13-2-1-3-14(10-13)25-17(22)20-12-6-4-11(19)5-7-12/h4-9,13-14,21H,1-3,10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOCIVDUSHGNCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

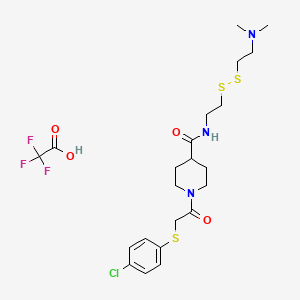
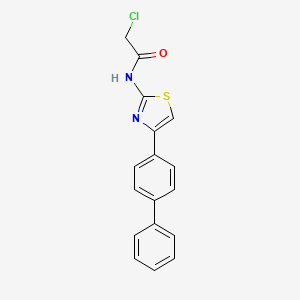
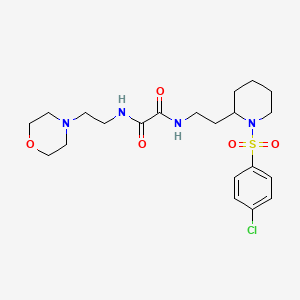

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2385132.png)
![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)
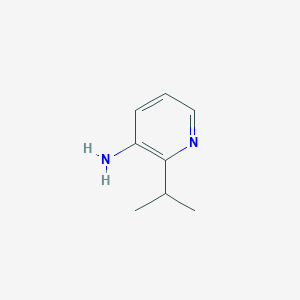
![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)

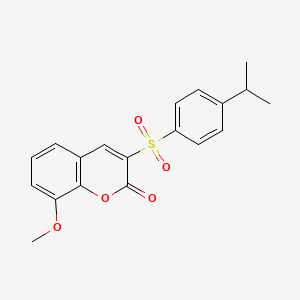
![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)

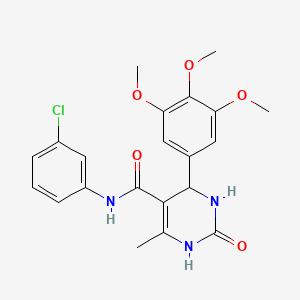
![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)